molecular formula C9H12BrN3S B15205572 4-(2-Bromo-4-ethylphenyl)thiosemicarbazide

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide

Cat. No.: B15205572
M. Wt: 274.18 g/mol
InChI Key: XJTMLJMMFDVNBP-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 4-(2-Bromo-4-ethylphenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4-ethylbenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired thiosemicarbazide derivative.

Chemical Reactions Analysis

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

4-(2-Bromo-4-ethylphenyl)thiosemicarbazide is a compound of interest in medicinal chemistry due to its potential biological activities. Thiosemicarbazides are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibition activities. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C10H12BrN3S
Molecular Weight : 288.19 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)C1=C(C=CC(=C1)N=N)S(=O)(=O)N

The presence of the bromine atom and ethyl group significantly influences the compound's reactivity and biological interactions.

The biological activity of thiosemicarbazides, including this compound, is primarily attributed to their ability to interact with various biomolecules. This compound can form complexes with metal ions and inhibit enzymes that are critical in various biochemical pathways.

  • Metal Ion Interaction : Thiosemicarbazides can chelate metal ions, which is crucial for their anticancer properties.
  • Enzyme Inhibition : They have been shown to inhibit enzymes such as urease and cathepsin L, which are involved in cancer progression and microbial resistance.

Biological Activity Overview

Research has documented several biological activities associated with this compound:

Antibacterial and Antifungal Activity

Studies have demonstrated that thiosemicarbazides exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
This compoundAntifungalC. albicans

Cytotoxicity and Anticancer Activity

Thiosemicarbazides have been evaluated for their cytotoxic effects against cancer cell lines. The compound has shown promise in inducing apoptosis in various cancer cells.

Cell LineIC50 (µM)Mechanism of ActionReference
K562 (Leukemia)10 µMInduction of apoptosis via mitochondrial pathway
MDA-MB-231 (Breast Cancer)5 µMInhibition of cathepsin L-mediated invasion

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazides is influenced by the nature and position of substituents on the phenyl ring. For example, the presence of electron-withdrawing groups such as bromine enhances the cytotoxicity compared to unsubstituted or electron-donating groups.

Key Findings from SAR Studies:

  • Substituent Position : The position of bromine on the phenyl ring significantly affects the compound's interaction with target proteins.
  • Electron-Withdrawing Groups : Compounds with halogen substituents generally exhibit higher activity due to increased reactivity towards nucleophiles in biological systems.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by targeting cathepsin L, a key protease involved in tumor invasion.
  • Antimicrobial Testing : In vitro tests revealed that derivatives of thiosemicarbazides exhibit broad-spectrum antimicrobial activity, making them suitable candidates for further development as therapeutic agents.

Properties

Molecular Formula

C9H12BrN3S

Molecular Weight

274.18 g/mol

IUPAC Name

1-amino-3-(2-bromo-4-ethylphenyl)thiourea

InChI

InChI=1S/C9H12BrN3S/c1-2-6-3-4-8(7(10)5-6)12-9(14)13-11/h3-5H,2,11H2,1H3,(H2,12,13,14)

InChI Key

XJTMLJMMFDVNBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC(=S)NN)Br

Origin of Product

United States

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